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Compound of Interest

Compound Name: 2,5,7-Trimethylquinoline

CAS No.: 102871-67-0

Cat. No.: B008712

Get Quote

Executive Summary
2,5,7-Trimethylquinoline is a tri-alkylated heterocyclic aromatic compound belonging to the

quinoline family.[1][2][3][4] Distinguished by its specific substitution pattern, it serves as a

critical intermediate in the synthesis of optoelectronic materials (OLED host materials),

organometallic ligands (e.g., for Gallium extraction), and bioactive pharmaceutical scaffolds.

Unlike its more common isomers (e.g., 2,4,6-trimethylquinoline), the 2,5,7-isomer offers unique

steric and electronic properties due to the "pincer-like" methyl steric hindrance around the

nitrogen (from the 2-position) and the specific lipophilicity conferred by the 5,7-dimethyl

carbocyclic ring.

Chemical Identity & Physical Properties[2][4][5][6][7]
[8][9]
The following data consolidates experimental values and high-confidence estimates derived

from isomeric homologues.
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Property Data

IUPAC Name 2,5,7-Trimethylquinoline

CAS Registry Number 102871-67-0

Molecular Formula C₁₂H₁₃N

Molecular Weight 171.24 g/mol

Boiling Point 286.6 °C (at 746 mmHg)

Physical State
Viscous liquid or low-melting solid (approx. MP

< 60°C)

Solubility
Soluble in organic solvents (CHCl₃, DCM,

EtOH); Insoluble in water

pKa (Est.)
~5.6 (Weak base, forms stable salts with

mineral acids)

Synthesis Protocol: The Doebner-Miller Route[2]
The most robust route for synthesizing 2,5,7-trimethylquinoline is the Doebner-Miller

synthesis (a modification of the Skraup reaction). This method relies on the acid-catalyzed

condensation of an aniline derivative with an

-unsaturated carbonyl compound.

Retrosynthetic Logic
To achieve the 2,5,7-substitution pattern:

Carbocyclic Ring (Positions 5,7): Requires 3,5-Dimethylaniline (3,5-xylidine) as the amine

precursor. The symmetry of 3,5-dimethylaniline ensures that cyclization at either ortho

position yields the same 5,7-dimethyl core.

Heterocyclic Ring (Position 2): Requires Crotonaldehyde (but-2-enal) or its equivalent

(paraldehyde/acetone precursors). The methyl group at the end of the crotonaldehyde chain

becomes the 2-methyl substituent in the final quinoline.
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Experimental Workflow
Reagents:

3,5-Dimethylaniline (1.0 equiv)

Crotonaldehyde (1.2 equiv) (or generated in situ from paraldehyde/HCl)

Hydrochloric acid (6M, solvent/catalyst)

Zinc chloride (Lewis acid co-catalyst, optional for yield improvement)

Toluene (for extraction)

Step-by-Step Protocol:

Acidification: In a round-bottom flask equipped with a reflux condenser and addition funnel,

dissolve 3,5-dimethylaniline (e.g., 12.1 g, 100 mmol) in 6M HCl (50 mL).

Addition: Heat the mixture to 60°C. Add Crotonaldehyde (8.4 g, 120 mmol) dropwise over 45

minutes. Caution: The reaction is exothermic.

Cyclization (Reflux): Once addition is complete, heat the mixture to reflux (approx. 100-

110°C) for 3–4 hours. The solution will darken significantly (red-brown) as the

dihydroquinoline intermediate forms and oxidizes.

Workup:

Cool the reaction mixture to room temperature.

Basify with 20% NaOH solution until pH > 10. The oil will separate.

Extract the aqueous layer with Toluene (3 x 50 mL).

Combine organic layers, wash with brine, and dry over anhydrous

.

Purification:
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Concentrate the solvent under reduced pressure.

Distillation: Purify the crude oil via vacuum distillation (approx. 140-150°C at 10 mmHg) to

obtain the pure product as a pale yellow oil/solid.

Reaction Logic Visualization
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Figure 1: Logical flow of the Doebner-Miller synthesis pathway for 2,5,7-trimethylquinoline.

Characterization & Validation
Upon isolation, the identity of 2,5,7-trimethylquinoline must be validated using Nuclear

Magnetic Resonance (NMR). The high symmetry of the precursors is broken in the final

product, leading to distinct methyl signals.

NMR Spectral Data
The following data corresponds to the expected shifts in

(500 MHz).
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Nucleus

Chemical Shift
(

ppm)

Multiplicity Integration Assignment

¹H 2.71 Singlet 3H

C2-CH₃

(Deshielded by

Nitrogen)

¹H 2.45 Singlet 3H
C5-CH₃ or C7-

CH₃

¹H 2.38 Singlet 3H
C7-CH₃ or C5-

CH₃

¹H 7.10 – 7.90 Multiplet 4H
Aromatic Protons

(C3, C4, C6, C8)

¹³C 158.0 Quaternary - C2 (Ipso)

¹³C 25.2 Primary - C2-CH₃

¹³C 22.5, 24.6 Primary - C5-CH₃, C7-CH₃

Interpretation:

The C2-Methyl: Appears most downfield (approx 2.7 ppm) among the methyls due to the

electron-withdrawing nature of the adjacent pyridine ring nitrogen.

Aromatic Region: The coupling constants between H3 and H4 will be characteristic of the

pyridine ring (

Hz). The benzene ring protons (H6, H8) will show meta-coupling (

Hz) due to the 5,7-substitution pattern.

Applications & Significance
The 2,5,7-trimethylquinoline scaffold is not merely a solvent or byproduct; it serves specific

high-value roles:
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Organometallic Ligands: The steric bulk provided by the 2- and 7-methyl groups creates a

hydrophobic pocket. This is utilized in the extraction of Gallium (Ga) from Bayer liquors,

where quinoline derivatives act as chelating agents (often after conversion to 8-hydroxy-

2,5,7-trimethylquinoline).

Photocatalysis: Used as a substrate in the study of selective photocatalytic organic

synthesis, specifically in dehydrogenation reactions driven by

and Au-doped nanoparticles.

Medicinal Chemistry: Acts as a lipophilic pharmacophore. The trimethyl substitution

increases membrane permeability compared to bare quinoline, making it a viable scaffold for

anti-malarial and anti-bacterial drug discovery.
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Figure 2: Downstream applications and functionalization pathways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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